N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide
Description
N'-{(Z)-[4-(Dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a carbohydrazide moiety and a Z-configured imine group substituted with a 4-(dimethylamino)phenyl ring. This structure combines electron-rich (dimethylamino) and electron-deficient (thiadiazole) regions, making it a candidate for diverse biological and chemical applications. Its synthesis typically involves condensation of 1,2,3-thiadiazole-4-carbohydrazide with 4-(dimethylamino)benzaldehyde under acidic conditions .
Properties
IUPAC Name |
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-17(2)10-5-3-9(4-6-10)7-13-15-12(18)11-8-19-16-14-11/h3-8H,1-2H3,(H,15,18)/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRVDRMYBYYYSE-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1,2,3-thiadiazole-4-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours, and the product is obtained after cooling and filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Studies indicate that derivatives of thiadiazole compounds possess significant antibacterial properties. For instance, a study demonstrated that thiadiazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .
Anticancer Properties
Research has indicated that compounds containing the thiadiazole moiety can induce apoptosis in cancer cells. One study highlighted the synthesis of various thiadiazole derivatives and their evaluation against cancer cell lines, showing that certain derivatives could inhibit cell proliferation effectively . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Effects
Thiadiazole derivatives have been investigated for their anti-inflammatory properties. A specific study focused on the anti-inflammatory activity of related compounds, demonstrating a reduction in inflammatory markers in vitro . This suggests potential therapeutic applications for conditions characterized by inflammation.
Materials Science
Synthesis of Polymers
N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide can be utilized in the synthesis of novel polymeric materials. The incorporation of thiadiazole units into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers derived from such compounds exhibit improved performance in various applications, including coatings and electronic devices .
Corrosion Inhibition
The compound has been studied for its effectiveness as a corrosion inhibitor in acidic media. A review highlighted the development of hydrazide derivatives, including thiadiazoles, which showed significant inhibition rates against metal corrosion. The mechanism involves adsorption onto metal surfaces, forming a protective barrier that mitigates corrosive effects .
Case Studies
Mechanism of Action
The mechanism of action of N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- N'-[(Z)-(4-Methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide (): Structural Difference: Replaces the dimethylamino group with a methyl group. This may lower solubility and bioactivity compared to the dimethylamino analog . Spectral Data: IR spectra would lack N-H stretching (~3278–3414 cm⁻¹) from the dimethylamino group, confirming structural divergence .
4-Methyl-N′-[(E)-(4-methylphenyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide ():
- Structural Difference : Positional isomerism (5-carbohydrazide vs. 4-carbohydrazide) and E-configuration of the imine.
- Impact : The E-configuration may alter steric interactions and binding affinity in biological systems. Thiadiazole-5-carbohydrazides are less commonly studied but may exhibit distinct tautomerism .
Core Heterocycle Variations
1,3,4-Thiadiazole Derivatives ():
- Structural Difference : 1,3,4-thiadiazole vs. 1,2,3-thiadiazole core.
- Impact : 1,3,4-Thiadiazoles are more thermally stable and often show enhanced antimicrobial activity. For example, compounds 13a–13d () demonstrated superior activity against E. coli and C. albicans due to optimized lipophilicity .
- Synthesis : Prepared via cyclization of hydrazinecarbothioamides, differing from the target compound’s imine condensation route .
Spectral and Physicochemical Properties
Biological Activity
N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure features a thiadiazole ring, which is known for its pharmacological potential. The presence of the dimethylamino group enhances its lipophilicity, potentially improving bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅S |
| Molecular Weight | 253.32 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
1. Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Case Study: A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
2. Anticancer Properties
The anticancer potential of this compound has been explored through various assays. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
- Research Findings: A recent study reported that this compound induced apoptosis in MCF-7 cells via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) .
3. Antioxidant Activity
The antioxidant capacity of the compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it possesses significant free radical scavenging ability.
- Quantitative Analysis:
- DPPH Scavenging Activity: IC50 = 25 µg/mL
- ABTS Scavenging Activity: IC50 = 30 µg/mL
These findings suggest that the compound can mitigate oxidative stress, which is implicated in various diseases .
The biological activities of this compound are largely attributed to its ability to interact with cellular targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer progression and microbial resistance.
- Metal Ion Complexation: It can form complexes with transition metals, influencing enzymatic activity and cellular processes .
Summary of Research Findings
The following table summarizes key research findings related to the biological activities of this compound:
| Activity Type | Target Organism/Cell Line | Effective Concentration (µg/mL) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 32 | Cell wall disruption |
| Anticancer | MCF-7 | 20 | Apoptosis induction |
| Antioxidant | - | 25 (DPPH), 30 (ABTS) | Free radical scavenging |
Q & A
Q. What are the optimal synthetic routes for N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide, and how can reaction efficiency be monitored?
The compound is synthesized via a Schiff base condensation reaction between 4-(dimethylamino)benzaldehyde and 1,2,3-thiadiazole-4-carbohydrazide under reflux conditions. Key steps include:
- Dissolving reactants in ethanol or methanol with catalytic acid (e.g., glacial acetic acid).
- Refluxing for 6–12 hours while monitoring progress via thin-layer chromatography (TLC) or UV-Vis spectroscopy .
- Purification through recrystallization or column chromatography. Efficiency is assessed by yield optimization (typically 70–85%) and spectroscopic validation (¹H/¹³C NMR, FT-IR) to confirm imine bond formation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?
- ¹H NMR : Look for the imine proton (CH=N) signal at δ 8.2–8.5 ppm and aromatic protons from the 4-(dimethylamino)phenyl group at δ 6.5–7.5 ppm. The dimethylamino group appears as a singlet near δ 3.0 ppm .
- FT-IR : A strong C=N stretch at ~1600–1650 cm⁻¹ and N-H stretches (hydrazide) at ~3200–3300 cm⁻¹ .
- Mass spectrometry : Molecular ion peak matching the theoretical molecular weight (e.g., 289.3 g/mol) and fragmentation patterns confirming the thiadiazole ring .
Q. How does the Z-configuration of the imine bond influence the compound’s reactivity and stability?
The Z-configuration (determined via NOESY NMR or X-ray crystallography) stabilizes the molecule through intramolecular hydrogen bonding between the hydrazide N-H and thiadiazole sulfur. This configuration reduces hydrolysis susceptibility compared to the E-isomer, making it more suitable for biological assays requiring aqueous stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole derivatives like this compound?
Discrepancies in antimicrobial or anticancer activity across studies often arise from:
- Assay variability : Standardize protocols (e.g., MIC values via broth microdilution per CLSI guidelines).
- Structural analogs : Compare substituent effects (e.g., electron-donating dimethylamino vs. electron-withdrawing nitro groups) using SAR studies .
- Solubility : Use co-solvents (DMSO/PBS mixtures) to ensure consistent bioavailability in vitro .
Q. How can computational methods predict binding mechanisms of this compound with biological targets (e.g., kinases or DNA)?
- Molecular docking (AutoDock/Vina) : Model interactions with ATP-binding pockets (e.g., EGFR kinase) using the thiadiazole ring as a hinge-binder and the hydrazide moiety for hydrogen bonding .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on RMSD and binding free energy (MM-PBSA) .
- DFT calculations : Evaluate electronic properties (HOMO-LUMO gaps) to correlate with redox-mediated DNA intercalation .
Q. What experimental designs mitigate synthetic byproducts during scale-up?
- Temperature control : Lower reflux temperatures (60–70°C) reduce side reactions like oxidation of the thiadiazole ring.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance imine bond selectivity .
- In-line analytics : Use HPLC-MS to detect and quantify byproducts (e.g., hydrolyzed hydrazide derivatives) in real time .
Methodological Guidance
Q. How to address low reproducibility in spectral data for this compound?
- Sample purity : Ensure >95% purity via recrystallization (ethanol/water) and validate with elemental analysis .
- Deuterated solvent effects : Record NMR in DMSO-d₆ to avoid peak splitting from residual protons .
- Crystallography : Resolve ambiguous signals by growing single crystals (slow evaporation from DMF/ether) for X-ray structure determination .
Q. What in vitro models best evaluate its anticancer potential?
- Cell lines : Use panels with diverse genetic backgrounds (e.g., NCI-60) to identify selectivity (e.g., p53-mutant vs. wild-type lines) .
- Mechanistic assays : Combine apoptosis (Annexin V/PI) and cell cycle (propidium iodide) flow cytometry with Western blotting for caspase-3 and PARP cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
